molecular formula C5H7N3O2 B12819789 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide CAS No. 61224-28-0

3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide

Cat. No.: B12819789
CAS No.: 61224-28-0
M. Wt: 141.13 g/mol
InChI Key: QZARCLLNWPXVIG-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide typically involves the reaction of glyoxal with ammonia and an appropriate methylating agent. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Polar solvents such as water or ethanol

    Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives

    Reduction: Formation of reduced imidazole derivatives

    Substitution: Introduction of different functional groups at specific positions on the imidazole ring

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

    Oxidation: Formation of oxo-imidazole derivatives

    Reduction: Formation of hydro-imidazole derivatives

    Substitution: Formation of various substituted imidazole derivatives

Scientific Research Applications

3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound with a simpler structure

    2-Methylimidazole: A methylated derivative with different properties

    4-Methylimidazole: Another methylated derivative with distinct chemical behavior

Uniqueness

3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61224-28-0

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

3-methyl-2-oxoimidazole-1-carboxamide

InChI

InChI=1S/C5H7N3O2/c1-7-2-3-8(4(6)9)5(7)10/h2-3H,1H3,(H2,6,9)

InChI Key

QZARCLLNWPXVIG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN(C1=O)C(=O)N

Origin of Product

United States

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